molecular formula C11H14N6 B8405922 1,3-Bis(azidomethyl)-2,4,6-trimethylbenzene

1,3-Bis(azidomethyl)-2,4,6-trimethylbenzene

Cat. No. B8405922
M. Wt: 230.27 g/mol
InChI Key: SAJVMNJFFBVNKE-UHFFFAOYSA-N
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Patent
US06632829B2

Procedure details

To a solution of 1,3-bis(chloromethyl)-2,4,6-trimethylbenzene (10 g, 46 mmol) in DMSO (30 mL) was added sodium cyanide (2.25 g, 46 mmol). The mixture was stirred at rt overnight before sodium azide (4.5 g, 69 mmol) was added. The mixture was heated at 80° C. for 3 h before it was poured into water (300 mL). The resulting precipitate was filtered to give a 2:1:1.5 mixture of 3-cyanomethyl-2,4,6-trimethylbenzyl azide, 1,3-bis(cyanomethyl)-2,4,6-trimethylbenzene and 1,3-bis(azidomethyl)-2,4,6-trimethylbenzene. This mixture was not separated but was treated with triphenylphosphine (18 g, 69 mmol) in wet THF. The reaction was conducted and worked up as in Example 12 (procedure A) only that the HCl solution was basified with K2CO3 until no more gas evolution observed. The mixture was extracted with dichloromethane and concentrated to give only the desired 3-cyanomethyl-2,4,6-trimethylbenzylamine (2 g, 25% yleld).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
3-cyanomethyl-2,4,6-trimethylbenzyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClCC1C(C)=CC(C)=C(CCl)C=1C.[C-]#N.[Na+].[N-]=[N+]=[N-].[Na+].[C:21]([CH2:23][C:24]1[C:25]([CH3:36])=[C:26]([C:31]([CH3:35])=[CH:32][C:33]=1[CH3:34])[CH2:27][N:28]=[N+]=[N-])#[N:22].C(CC1C(C)=CC(C)=C(CC#N)C=1C)#N.N(CC1C(C)=CC(C)=C(CN=[N+]=[N-])C=1C)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.C1COCC1.O>[C:21]([CH2:23][C:24]1[C:25]([CH3:36])=[C:26]([C:31]([CH3:35])=[CH:32][C:33]=1[CH3:34])[CH2:27][NH2:28])#[N:22] |f:1.2,3.4,10.11.12|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClCC1=C(C(=C(C=C1C)C)CCl)C
Name
Quantity
2.25 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
3-cyanomethyl-2,4,6-trimethylbenzyl azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1C(=C(CN=[N+]=[N-])C(=CC1C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC1=C(C(=C(C=C1C)C)CC#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C(=C(C=C1C)C)CN=[N+]=[N-])C
Step Five
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
This mixture was not separated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC=1C(=C(CN)C(=CC1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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